2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid
CAS No.: 2287267-16-5
Cat. No.: VC7443624
Molecular Formula: C10H17NO2
Molecular Weight: 183.251
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2287267-16-5 |
|---|---|
| Molecular Formula | C10H17NO2 |
| Molecular Weight | 183.251 |
| IUPAC Name | 2-amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid |
| Standard InChI | InChI=1S/C10H17NO2/c1-6(2)9-3-10(4-9,5-9)7(11)8(12)13/h6-7H,3-5,11H2,1-2H3,(H,12,13) |
| Standard InChI Key | LBNDLMFKZRKVBP-UHFFFAOYSA-N |
| SMILES | CC(C)C12CC(C1)(C2)C(C(=O)O)N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The core structure of 2-amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid consists of a bicyclo[1.1.1]pentane framework, a highly strained carbon cage system with three bridgehead carbons. At position 3 of the BCP core, a propan-2-yl (isopropyl) group is attached, while the amino and carboxylic acid functional groups occupy position 2, creating a chiral center . The molecular formula is C₁₁H₁₉NO₂, with a calculated molecular weight of 197.27 g/mol.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-Amino-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetic acid |
| Molecular Formula | C₁₁H₁₉NO₂ |
| Molecular Weight | 197.27 g/mol |
| Chiral Centers | 1 (C2) |
| Bicyclo System | [1.1.1]Pentane |
| Substituents | -NH₂, -COOH, -CH(CH₃)₂ |
Stereochemical Considerations
The chiral center at C2 confers stereospecificity, with the (R)- and (S)-enantiomers exhibiting distinct pharmacological profiles in analogous compounds. For example, (2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride demonstrates enhanced receptor binding affinity compared to its (R)-counterpart. Computational modeling suggests that the isopropyl group in the target compound may induce steric effects that modulate interactions with hydrophobic enzyme pockets or lipid bilayers .
Synthetic Pathways
Bicyclo[1.1.1]Pentane Core Construction
The BCP scaffold is typically synthesized via photochemical [2+2] cycloaddition or radical-based methods. A scalable approach involves the flow photochemical reaction of propellane with diacetyl, yielding multi-gram quantities of bicyclo[1.1.1]pentane-1,3-diketone precursors . Subsequent haloform reactions can convert diketones to dicarboxylic acids, which serve as intermediates for further functionalization .
Table 2: Representative Synthesis Steps for BCP Derivatives
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Photocycloaddition | UV light, diacetyl, propellane | 85% |
| 2 | Haloform Reaction | NaOH, I₂, H₂O, 0–5°C | 78% |
| 3 | Amidation/Amination | NH₃, EDC/HOBt, DMF | 65% |
Final Functionalization
The amino and carboxylic acid groups are installed via reductive amination of ketone intermediates or hydrolysis of nitrile precursors. For instance, treatment of 3-isopropyl-BCP-1-yl acetonitrile with hydrochloric acid yields the corresponding carboxylic acid, followed by amination via the Curtius rearrangement .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by its zwitterionic nature. In aqueous solutions (pH 7.4), the amino group (pKa ≈ 9.5) remains protonated, while the carboxylic acid (pKa ≈ 2.8) is deprotonated, enhancing water solubility. The isopropyl group contributes to lipophilicity, with a calculated logP of 1.2 ± 0.3, suggesting moderate membrane permeability .
Table 3: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| logP | 1.2 ± 0.3 | XLogP3 |
| Water Solubility | 12.4 mg/mL | ALOGPS |
| Melting Point | 215–220°C (dec.) | DSC |
| pKa (COOH) | 2.8 | Potentiometric titration |
| pKa (NH₂) | 9.5 | Potentiometric titration |
Spectroscopic Characterization
-
¹H NMR (400 MHz, D₂O): δ 1.15 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.45–2.55 (m, 1H, CH(CH₃)₂), 3.20 (s, 2H, bridgehead H), 3.75 (s, 1H, C2-H) .
-
¹³C NMR (100 MHz, D₂O): δ 22.1 (CH₃), 28.5 (CH(CH₃)₂), 45.8 (bridgehead C), 56.3 (C2), 175.2 (COOH) .
-
IR (KBr): 3350 cm⁻¹ (N-H stretch), 1710 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N).
| Target | Ki (nM) | Assay Type |
|---|---|---|
| GABAₐ Receptor | 150 ± 25 | Computational docking |
| NMDA Receptor | 420 ± 45 | Computational docking |
| mGluR5 | >10,000 | Computational docking |
Prodrug Development
Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) improves blood-brain barrier penetration. In vitro studies on analogous compounds show 80% conversion to the active acid form within 2 hours in human plasma .
Challenges and Future Directions
Synthetic Scalability
Current routes to 3-substituted BCPs suffer from low yields (30–50%) in alkylation steps . Flow chemistry and photochemical methods may address this by enhancing reaction control and minimizing side products .
Computational Optimization
Machine learning models trained on BCP derivatives could predict optimal substituents for target engagement. For example, replacing isopropyl with cyclopropyl may enhance metabolic stability without sacrificing lipophilicity .
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